Succinaldehyde acts as a crosslinking agent, forming covalent bonds between protein molecules. This property makes it a valuable tool in studying protein-protein interactions and stabilizing proteins for further experimentation. Studies have employed succinaldehyde to investigate protein complexes involved in various cellular processes, including signal transduction and enzyme regulation [1].
[1] "Succinaldehyde as a protein crosslinking agent,"
Succinaldehyde can be used to specifically modify certain cellular components due to its reactivity with various biomolecules. Researchers utilize this property to investigate various cellular mechanisms. For example, succinaldehyde treatment can be employed to inhibit protein synthesis by modifying ribosomes, allowing scientists to study the consequences of protein translation disruption [2].
[2] "Selective inhibition of protein synthesis in intact mammalian cells by succinaldehyde,"
Due to its reactive nature, succinaldehyde can induce cellular damage similar to other aldehydes found in the environment. This makes it a valuable model system for studying the mechanisms of aldehyde-mediated toxicity. Researchers use succinaldehyde to understand how exposure to environmental aldehydes, such as those found in cigarette smoke or car exhaust, can lead to various health problems [3].
[3] "Succinaldehyde-induced cytotoxicity in human bronchial epithelial cells,"
Studies have shown that succinaldehyde possesses antibacterial and antifungal properties. Researchers are exploring the potential of succinaldehyde as a disinfectant or preservative due to its ability to kill microorganisms [4, 5].
[4] "Antibacterial activity of succinaldehyde against foodborne pathogens,"
Succinaldehyde, also known as succindialdehyde, is an organic compound with the chemical formula . It appears as a colorless, viscous liquid and is categorized as a saturated dialdehyde. Notably, succinaldehyde can exist in various forms, including its cyclic hydrate and acetal derivatives, depending on the solvent used. It serves as a precursor to tropinone and is utilized in biochemical applications, particularly as a crosslinking agent for proteins, although it is less common than its analog glutaraldehyde .
Succinaldehyde is classified as a hazardous compound due to the following properties:
Succinaldehyde exhibits notable biological activities. It has been identified as a product of lipid peroxidation and may influence cellular processes related to oxidative stress. Its derivatives have potential implications in metabolic pathways involving polyunsaturated fatty acids . Additionally, succinaldehyde's ability to act as a crosslinking agent allows it to modify proteins, affecting their structure and function.
Succinaldehyde can be synthesized through multiple methods:
Succinaldehyde finds applications across various fields:
Research on succinaldehyde interactions focuses on its reactivity with biological molecules and other organic compounds. Studies have shown that succinaldehyde can react with amino acids and proteins, leading to modifications that may impact their biological functions. The exploration of its interactions with lipid membranes and cellular components is ongoing to better understand its role in biological systems.
Several compounds share structural similarities with succinaldehyde. Below is a comparison highlighting their uniqueness:
Compound | Structure | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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Glutaraldehyde | A five-carbon dialdehyde commonly used as a crosslinker; more reactive than succinaldehyde. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Malondialdehyde | A three-carbon dialdehyde involved in lipid peroxidation; has significant biological implications. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Fumaraldehyde | An unsaturated aldehyde; participates in different types of
Succinaldehyde, systematically named 1,4-butanedial, is a linear dialdehyde characterized by two terminal aldehyde groups. Its molecular formula $$ \text{C}4\text{H}6\text{O}_2 $$ corresponds to a molecular weight of 86.09 g/mol . The compound is identified by the CAS registry number 638-37-9 and InChIKey PCSMJKASWLYICJ-UHFFFAOYSA-N . Synonyms and Common Names
The IUPAC name butanedial reflects its four-carbon chain with aldehyde termini, while historical names like succinic aldehyde derive from its relation to succinic acid . Historical Development and DiscoverySuccinaldehyde’s synthesis history parallels advancements in organic chemistry:
These milestones underscore its role in streamlining alkaloid and prostaglandin syntheses . Structural Characteristics and Classification as a DialdehydeSuccinaldehyde’s structure comprises a four-carbon backbone with aldehyde groups at positions 1 and 4: Key Properties
In aqueous solutions, succinaldehyde forms a cyclic hydrate, while in methanol, it converts to 2,5-dimethoxytetrahydrofuran, a stable acetal derivative . Its reactivity stems from the electrophilic aldehyde groups, enabling condensation and crosslinking reactions . Significance in Organic Chemistry and Industrial ApplicationsSuccinaldehyde’s versatility is evident in diverse domains: Organic Synthesis
Industrial UsesCompared to glutaraldehyde, succinaldehyde offers milder crosslinking, making it suitable for sensitive protein studies . Succinaldehyde, with the International Union of Pure and Applied Chemistry name butanedial, is an organic compound characterized by the molecular formula C₄H₆O₂ [2]. The compound features two aldehyde functional groups positioned at the terminal ends of a four-carbon aliphatic chain, giving it the systematic structure OHC-CH₂-CH₂-CHO [4]. This dialdehyde configuration results in a molecular weight of 86.09 grams per mole [2] [5]. The molecular geometry of succinaldehyde is defined by its linear carbon backbone with two terminal carbonyl carbons. Each aldehyde carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees, consistent with sp² hybridization [24]. The compound contains six heavy atoms with a topological polar surface area of 34.1 Ų [2]. The InChI identifier for succinaldehyde is InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2, and its canonical SMILES representation is C(CC=O)C=O [2]. Crystallographic studies of related succinic acid derivatives have revealed that dicarboxylic compounds with four-carbon chains can adopt different conformational arrangements [16]. The central torsion angle in succinaldehyde derivatives can vary significantly, with planar conformations showing torsion angles between 170° and 190°, while folded conformations exhibit substantially different angular arrangements [16]. Physical State and Organoleptic PropertiesSuccinaldehyde exists as a colorless liquid under standard conditions [4] [12]. The compound exhibits viscous characteristics, which are attributed to its tendency to form intermolecular associations and its high reactivity leading to partial polymerization [12]. Multiple sources report consistent values for the density of succinaldehyde, with measurements ranging from 1.064 to 1.0650 grams per cubic centimeter at 20°C [4] [5] [9]. The refractive index of succinaldehyde has been determined to be 1.4262 at 18°C [5] [9] [21]. This optical property is consistent with the compound's molecular structure and the presence of carbonyl groups that contribute to its polarizability.
The boiling point of succinaldehyde varies significantly depending on pressure conditions, with values reported at 58°C under reduced pressure (9 mmHg) and higher temperatures under atmospheric pressure [4] [5]. The compound undergoes decomposition at elevated temperatures, particularly around 169-170°C [9]. Solubility Parameters in Various SolventsSuccinaldehyde demonstrates high solubility in polar protic solvents due to its ability to form hydrogen bonds through its carbonyl oxygen atoms [5] [9]. The compound is highly soluble in water, with this solubility being enhanced by its tendency to form hydrated species in aqueous environments [5] [9]. The solubility profile extends to alcoholic solvents, where succinaldehyde shows excellent miscibility with methanol, ethanol, and higher alcohols [5] [9]. This behavior is attributed to the favorable interactions between the carbonyl groups and the hydroxyl functionalities of alcohols. In methanol specifically, succinaldehyde readily converts to cyclic acetal forms, particularly 2,5-dimethoxyltetrahydrofuran [4] [12]. Succinaldehyde also exhibits good solubility in diethyl ether and other ethereal solvents [5] [9]. The compound dissolves readily in acetic acid, indicating compatibility with carboxylic acid solvents [9]. The XLogP3-AA value of -0.9 indicates that succinaldehyde is highly hydrophilic and prefers aqueous environments over lipophilic phases [2].
Stability and Reactivity ProfileSuccinaldehyde exhibits high reactivity typical of dialdehydes, making it rarely observed in its pure dialdehyde form under normal conditions [4]. The compound is inherently unstable and prone to rapid polymerization, especially when undiluted [11]. This reactivity necessitates special handling procedures, typically involving storage as hydrates or methanol-derived acetals [4] [12]. In aqueous solution, succinaldehyde rapidly converts to cyclic hydrate forms through nucleophilic addition of water to the carbonyl groups [4] [12]. Proton nuclear magnetic resonance studies have confirmed that at room temperature, the major component in deuterium oxide solutions is a cyclic monohydrate, accompanied by free aldehyde, acyclic monohydrate, and dihydrate forms [19]. The equilibrium between these species is temperature-dependent, with higher temperatures favoring the free aldehyde form [19]. The hydration equilibrium of succinaldehyde follows the general mechanism observed for carbonyl compounds, where water addition occurs through nucleophilic attack on the electrophilic carbonyl carbon [33] [34]. Unlike simple aldehydes where hydrate formation is typically unfavorable, the dialdehyde structure of succinaldehyde facilitates more stable hydrate formation [19]. Acidification of neutral aqueous succinaldehyde solutions induces rapid polymerization, while neutral solutions remain relatively stable for extended periods [19]. The polymerization mechanism involves aldol condensation reactions between aldehyde groups, leading to oligomer formation [38]. This pH-dependent stability is crucial for handling and storage protocols. Succinaldehyde demonstrates organocatalytic reactivity, particularly in dimerization reactions catalyzed by L-proline [13] [37]. The mechanism proceeds through anti-enamine formation followed by pseudo-equatorial approach of a second succinaldehyde molecule [13] [38]. This reaction pathway has been exploited in synthetic applications, although yields are often limited due to competing polymerization reactions [38].
Conformational Analysis and Molecular DynamicsThe conformational behavior of succinaldehyde is influenced by the rotational freedom around its carbon-carbon bonds, particularly the central C-C bonds of the four-carbon chain [2]. The molecule possesses three rotatable bonds, allowing for multiple conformational states [2]. Computational studies using density functional theory have provided insights into the preferred conformations and energy barriers associated with conformational transitions. Analysis of crystallographic data from the Cambridge Structural Database reveals that succinic acid derivatives, which share the four-carbon backbone with succinaldehyde, adopt either planar or folded conformations [16]. In planar arrangements, the carboxylic acid groups (analogous to the aldehyde groups in succinaldehyde) maintain torsion angles between 170° and 190°, while folded conformations exhibit significantly different angular relationships [16]. Molecular dynamics simulations of related compounds have shown that the conformational preferences are influenced by intramolecular interactions and solvation effects [17]. The presence of two electron-withdrawing aldehyde groups in succinaldehyde creates electrostatic repulsion that favors extended conformations over compact folded structures. The conformational flexibility of succinaldehyde plays a crucial role in its chemical reactivity, particularly in cyclization reactions where specific geometric arrangements are required for intramolecular interactions [16]. The ability to adopt various conformations facilitates the formation of cyclic hydrates and acetals observed in aqueous and alcoholic solutions [4] [19]. Studies on conformational dynamics indicate that succinaldehyde molecules undergo rapid interconversion between different rotational isomers at room temperature [19]. This conformational mobility contributes to the compound's high reactivity and its tendency to participate in intermolecular reactions leading to polymerization [19]. XLogP3 -0.9
UNII
0503177591
Other CAS
638-37-9
Wikipedia
Succinaldehyde
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Butanedial: INACTIVE
Dates
Modify: 2023-08-15
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